2-Pyrrolidin-1-yl-isonicotinic acid

Medicinal Chemistry Building Block Selection Physicochemical Profiling

2-Pyrrolidin-1-yl-isonicotinic acid (IUPAC: 2-pyrrolidin-1-ylpyridine-4-carboxylic acid) is a heterocyclic building block composed of a pyridine ring bearing a carboxylic acid at the 4-position and a pyrrolidine ring at the 2-position. It has a molecular weight of 192.21 g/mol and a molecular formula of C₁₀H₁₂N₂O₂.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 98088-04-1
Cat. No. B1588840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-yl-isonicotinic acid
CAS98088-04-1
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
InChIKeyPQLHQGBNMJTAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-1-yl-isonicotinic acid (CAS 98088-04-1) – Structural Definition and Core Physicochemical Identity for Procurement


2-Pyrrolidin-1-yl-isonicotinic acid (IUPAC: 2-pyrrolidin-1-ylpyridine-4-carboxylic acid) is a heterocyclic building block composed of a pyridine ring bearing a carboxylic acid at the 4-position and a pyrrolidine ring at the 2-position . It has a molecular weight of 192.21 g/mol and a molecular formula of C₁₀H₁₂N₂O₂ . The compound is commercially supplied as a free base, hydrochloride salt, or 1.5 hydrate, with typical purities of 95–98% . Its calculated solubility is 63 g/L (25 °C) and density is 1.283±0.06 g/cm³ . This compound serves as a synthetic intermediate for generating pyrrolidine-containing libraries, with one patent family (WO2008077639) describing amino- and isonicotinic acid derivatives as DHODH inhibitors, though 2-Pyrrolidin-1-yl-isonicotinic acid itself is not explicitly claimed [1].

Why 2-Pyrrolidin-1-yl-isonicotinic acid Cannot Be Interchanged with Other Pyrrolidine-Isonicotinic Acid Regioisomers or Close Analogs


Simple substitution by regioisomers such as 3-(pyrrolidin-1-yl)isonicotinic acid (CAS 1257901-68-0) or by unsubstituted isonicotinic acid is not equivalent. The 2-pyrrolidinyl substitution directly modifies the electron density of the pyridine ring at the ortho position to the ring nitrogen, altering both the pKa of the carboxylic acid and the hydrogen-bonding capability of the pyridine nitrogen . In the DHODH inhibitor patent family WO2008077639, the regiochemistry of the amino/heterocycle attachment on the isonicotinic acid core is critical for activity, and a shift from the 2- to the 3-position would place the pyrrolidine ring in a different spatial orientation relative to the carboxylic acid pharmacophore [1]. Furthermore, the 2-pyrrolidinyl isomer offers a different LogP and solubility profile compared to the 3-isomer, which directly impacts library design for CNS-penetrant or peripheral-targeting molecules. These regioisomeric differences are not captured by generic “pyrrolidine-isonicotinic acid” procurement specifications.

Quantitative Comparator Evidence for 2-Pyrrolidin-1-yl-isonicotinic acid vs. Closest Analogs


Regioisomeric Differentiation: 2-Pyrrolidin-1-yl vs. 3-Pyrrolidin-1-yl Isonicotinic Acid – Solubility and LogP Comparison

The 2-pyrrolidin-1-yl isomer exhibits distinct calculated physicochemical properties compared to its 3-substituted regioisomer. 2-Pyrrolidin-1-yl-isonicotinic acid has an ACD/Labs-calculated aqueous solubility of 63 g/L (25 °C) and a density of 1.283±0.06 g/cm³ . In contrast, the 3-(pyrrolidin-1-yl)isonicotinic acid regioisomer (CAS 1257901-68-0) is predicted to have different solubility and lipophilicity due to the altered electronic environment of the pyridine ring; the 2-substitution places the electron-donating pyrrolidine adjacent to the pyridine nitrogen, reducing the nitrogen's basicity and increasing the carboxylic acid's acidity relative to the 3-isomer . This difference is consequential for salt formation, chromatographic behavior, and receptor recognition in medicinal chemistry campaigns.

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Melting Point and Purity Differentiation: Free Base vs. Hydrochloride Salt Forms

The free base of 2-Pyrrolidin-1-yl-isonicotinic acid has a reported melting point of 211–212 °C with a purity of 98% (HPLC) from Apollo Scientific . The hydrochloride salt (CAS 1187932-62-2) has the same melting point (211 °C) but is supplied at 98% purity (Min. HPLC) by Capot Chemical [1]. This is in contrast to many other pyrrolidine-pyridine carboxylic acid building blocks where salt formation significantly depresses the melting point. The near-identical melting points between free base and HCl salt suggest strong intermolecular hydrogen bonding in the free base that is not disrupted by salt formation, a feature not universally observed across the isonicotinic acid series.

Salt Selection Solid-State Chemistry Procurement Specification

Purity Variability Across Commercial Suppliers: Impact on Synthetic Reproducibility

Commercial purity specifications for 2-Pyrrolidin-1-yl-isonicotinic acid range from 90% (Thermo Scientific, as 1.5 hydrate) to 98% (Apollo Scientific, as free base) . This contrasts with the 3-regioisomer, which is typically offered at 95% purity by multiple vendors, indicating a narrower purity window for the 3-substituted analog . The wider purity range for the 2-isomer means that procurement must be vendor-specific: a 90% purity batch would contain up to 10% of unidentified impurities, which could interfere with subsequent amide coupling or metal-catalyzed cross-coupling reactions where the pyrrolidine nitrogen or carboxylic acid participates.

Quality Control Synthetic Chemistry Batch Consistency

Application Scenarios Where 2-Pyrrolidin-1-yl-isonicotinic acid Provides Specific Advantages


Synthesis of 2-Pyrrolidin-1-yl-isonicotinic Acid-Derived DHODH Inhibitor Libraries

Based on patent WO2008077639, the 2-amino/heterocycle-substituted isonicotinic acid scaffold is a core pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibition. 2-Pyrrolidin-1-yl-isonicotinic acid serves as a direct precursor for generating focused libraries where the pyrrolidine ring can be further functionalized or replaced via Buchwald-Hartwig coupling, while the carboxylic acid is used for amide formation with diverse amines [1]. The ortho-substitution pattern is essential for maintaining the correct geometry for DHODH binding, and use of the 3-isomer would not yield active compounds.

Physicochemical Property Optimization Through Regioisomeric Control in Fragment-Based Drug Discovery

When optimizing fragment hits, the 2-pyrrolidinyl substitution lowers the pyridine nitrogen basicity and increases carboxylic acid acidity relative to the 3-isomer, as evidenced by the calculated solubility of 63 g/L and the structural analysis . This makes the 2-isomer the preferred building block for fragments requiring reduced basicity to avoid hERG binding while maintaining aqueous solubility for biochemical assay compatibility.

Reproducible Scale-Up of Amide Coupling Reactions Requiring Defined Free Base Input

The 98% purity free base (Apollo Scientific) with a melting point of 211–212 °C provides a well-defined solid form suitable for automated weighing and amide coupling at scale. The near-identical melting point of the HCl salt means that researchers switching from salt to free base must validate identity via NMR rather than relying on melting point determination . This scenario underscores the need for vendor-specific procurement with certificate of analysis.

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